Dimethyl 1H-indole-2,3-dicarboxylate
Overview
Description
Dimethyl 1H-indole-2,3-dicarboxylate is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The dimethyl ester at the 2,3-position of the indole indicates that the carboxylic acid groups at these positions have been esterified with methanol.
Synthesis Analysis
The synthesis of indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, has been a subject of interest due to their biological importance. One method for synthesizing 1H-indole-2,3-dicarboxylates involves a rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates, which proceeds smoothly with the aid of NaOAc and Ag2CO3 as an oxidant, yielding the indole derivatives in satisfactory to good yields . Another approach for synthesizing indole derivatives is the copper(II)-catalyzed cross-dehydrogenative coupling, which has been used to synthesize 1-methyl-1H-indole-3-carboxylate derivatives from N,N-dimethylaniline with bromoacetates, although the synthesis of dimethyl 1H-indole-2,3-dicarboxylate itself is not explicitly reported .
Molecular Structure Analysis
The molecular structure of dimethyl 1H-indole-2,3-dicarboxylate is characterized by the indole core with two ester groups at the 2 and 3 positions. The presence of these ester groups can influence the electronic distribution and reactivity of the molecule. The indole structure is known for its electron-rich nature, which can participate in various chemical reactions.
Chemical Reactions Analysis
Indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, can undergo a variety of chemical reactions. For instance, indole 2,3-dienolate, which can be derived from indole derivatives, has been shown to act as a 1,4-dipole synthon in anionic [4+2] cycloaddition reactions with dienophiles, leading to the formation of substituted carbazoles in a highly regiospecific manner . This indicates the potential of dimethyl 1H-indole-2,3-dicarboxylate to participate in cycloaddition reactions, although the specific reactivity of this compound would need to be confirmed experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 1H-indole-2,3-dicarboxylate would be influenced by its molecular structure. The ester groups would make the compound more lipophilic compared to its carboxylic acid counterpart, potentially affecting its solubility in organic solvents. The indole core is known for its fluorescence properties, which could be retained or modified in the dimethyl ester derivative. The exact properties would depend on the specific substituents and their positions on the indole ring.
Scientific Research Applications
Synthesis and Chemical Reactions
New Synthetic Approaches : Dimethyl 1H-indole-2,3-dicarboxylate is central to novel synthetic approaches in chemistry. For example, its role in the synthesis of the indole ring system through thermal valence rearrangements of heterocycles has been explored. Dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate, when refluxed in toluene, yields dimethyl 4,5,6,7-tetrahydro-1-methyl-1H-indole-2,3-dicarboxylate, demonstrating its potential in complex organic synthesis processes (Bennett, Mullen & Georgiev, 1989).
Bromination and Nitration Reactions : The compound has been used in bromination and nitration reactions. Treatment with pyridinium hydrobromide perbromide or bromine in the presence of Lewis acid produces dimethyl 5-bromoindole-2,3-dicarboxylate, indicating its reactivity and utility in creating halogenated derivatives. Similarly, nitration reactions have been explored, producing various nitroindole derivatives, showcasing its versatility in chemical transformations (Miki et al., 2006; Miki et al., 2007).
Ring Expansion and Formation of Derivatives : Studies have shown its application in ring expansion reactions, leading to the formation of benzazepines and other indole derivatives. This indicates its role in the creation of complex cyclic structures which are significant in organic chemistry and potential pharmaceutical applications (Acheson & Bridson, 1971).
Biological Activity and Synthesis of Bioactive Compounds
Synthesis of Biologically Active Indole Derivatives : Indole derivatives, including those derived from dimethyl 1H-indole-2,3-dicarboxylate, are crucial in synthesizing natural and synthetic compounds with significant biological activity. The reactions and formations of various indole derivatives suggest potential applications in creating biologically active molecules (Avdeenko, Konovalova & Yakymenko, 2020).
Role in Photovoltaic Applications : Research has also delved into the use of derivatives in dye-sensitized solar cells, indicating its potential in renewable energy technologies. The co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion efficiency in solar cells highlights its utility beyond conventional chemical synthesis (Wu et al., 2009).
Safety And Hazards
Dimethyl 1H-indole-2,3-dicarboxylate may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment when handling this chemical .
properties
IUPAC Name |
dimethyl 1H-indole-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRXSMOJWKDVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203255 | |
Record name | Dimethyl indole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-indole-2,3-dicarboxylate | |
CAS RN |
54781-93-0 | |
Record name | Dimethyl indole-2,3-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl indole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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